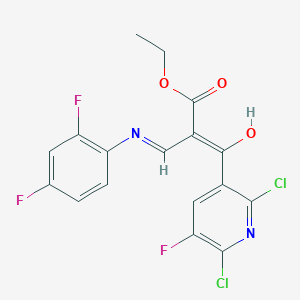
MIXED BED RESIN TMD-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mixed Bed Resin TMD-8 is a self-indicating ion exchange resin composed of a mixture of strong cation and strong anion exchange resins. This resin is designed to change color from blue-green to amber when its exchange capacity is reached, making it useful for monitoring the ion exchange process .
準備方法
Synthetic Routes and Reaction Conditions
Mixed Bed Resin TMD-8 is synthesized by combining strong cation exchange resins and strong anion exchange resins in a 1:1 ratio. The cation exchange resin is typically made from sulfonated polystyrene, while the anion exchange resin is made from quaternized polystyrene. These resins are then mixed and conditioned to achieve the desired properties .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of styrene followed by sulfonation to create the cation exchange resin. The anion exchange resin is produced by polymerizing styrene and then quaternizing it with a suitable amine. The two resins are then mixed in the appropriate ratio and conditioned to ensure uniformity and performance .
化学反応の分析
Types of Reactions
Mixed Bed Resin TMD-8 primarily undergoes ion exchange reactions. These reactions involve the exchange of ions between the resin and the surrounding solution. The resin can exchange cations and anions simultaneously, making it effective for deionization and purification processes .
Common Reagents and Conditions
The ion exchange reactions involving this compound typically occur in aqueous solutions. Common reagents include acids, bases, and salts. The reactions are usually carried out at room temperature and neutral pH, although the resin can operate across a wide pH range (0-14) .
Major Products Formed
The major products formed from the ion exchange reactions involving this compound are the purified water and the exchanged ions. For example, when used in water purification, the resin removes cations and anions from the water, resulting in deionized water .
科学的研究の応用
Mixed Bed Resin TMD-8 has a wide range of scientific research applications, including:
Chemistry: Used in chromatography for the separation and purification of compounds.
Biology: Employed in the purification of biological samples, such as proteins and nucleic acids.
Medicine: Utilized in the preparation of pharmaceutical products by removing impurities.
Industry: Applied in water treatment processes to produce high-purity water for industrial applications
作用機序
The mechanism of action of Mixed Bed Resin TMD-8 involves the exchange of ions between the resin and the surrounding solution. The cation exchange resin component exchanges hydrogen ions for cations in the solution, while the anion exchange resin component exchanges hydroxide ions for anions. This dual exchange process effectively removes both cations and anions from the solution, resulting in deionized water .
類似化合物との比較
Similar Compounds
AmberLite™ MB20: Another mixed bed resin with similar ion exchange properties.
Amberlite™ HPR4811 Cl Anion Exchange Resin: Primarily an anion exchange resin but can be used in combination with cation exchange resins.
AmberLite™ MB: A mixed bed resin used for similar applications
Uniqueness
Mixed Bed Resin TMD-8 is unique due to its self-indicating property, which allows users to easily monitor the exchange capacity. This feature is particularly useful in applications where precise control of ion exchange is critical .
特性
CAS番号 |
100915-97-7 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-1H-cycloocta[c]pyrazole](/img/structure/B1165607.png)

